5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid
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Overview
Description
5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a thiophene ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with dimethylamine and a sulfonylating agent. One common method includes the use of sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: Known for its use in fluorescent labeling.
5-(Dimethylamino)-2-naphthalenesulfonic acid: Used in the study of protein folding and dynamics.
Uniqueness
5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is unique due to its combination of a thiophene ring with a dimethylamino and sulfonyl group, which imparts distinct chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
7311-36-6 |
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Molecular Formula |
C7H9NO4S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
5-(dimethylsulfamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)6-4-3-5(13-6)7(9)10/h3-4H,1-2H3,(H,9,10) |
InChI Key |
NPFQUQADYXHUAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)C(=O)O |
Origin of Product |
United States |
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